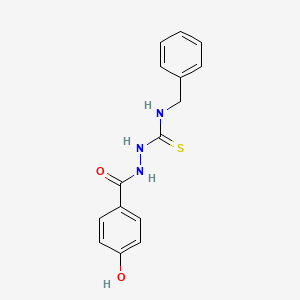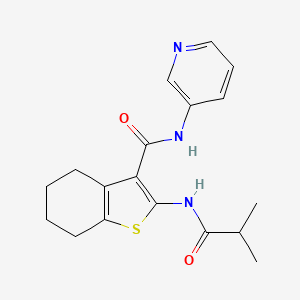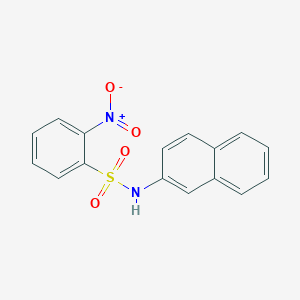![molecular formula C17H17BrClNO3 B5779516 N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide, also known as Bromo-DMAA, is a synthetic compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential as a psychoactive drug and its ability to stimulate the central nervous system.
Applications De Recherche Scientifique
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been the subject of numerous scientific studies due to its potential as a psychoactive drug. It has been found to stimulate the central nervous system and increase energy levels, making it a popular ingredient in dietary supplements and pre-workout formulas. Additionally, it has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Mécanisme D'action
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. Specifically, it stimulates the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood, attention, and energy levels. This leads to increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration, as well as stimulate the release of glucose and fatty acids into the bloodstream. Additionally, it has been found to increase the activity of certain enzymes involved in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to stimulate the central nervous system, making it useful for studying the effects of neurotransmitters and other compounds on the brain. However, its potential for abuse and its status as a controlled substance in some countries may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide. One area of interest is its potential as a treatment for ADHD and depression. Additionally, further research could explore its effects on other neurotransmitters and its potential for use in other applications, such as improving athletic performance or enhancing cognitive function.
Conclusion
In conclusion, N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a psychoactive drug and its ability to stimulate the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool for studying the brain and developing new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-chlorobenzoyl chloride to form N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide.
Propriétés
IUPAC Name |
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-22-15-9-12(14(18)10-16(15)23-2)7-8-20-17(21)11-3-5-13(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVQOKVHBAGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)


![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)


![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)